molecular formula C9H7FN2O B8206251 2'-Cyano-5'-fluoroacetoanilide

2'-Cyano-5'-fluoroacetoanilide

Cat. No.: B8206251
M. Wt: 178.16 g/mol
InChI Key: RXIMLWYMDFOLEK-UHFFFAOYSA-N
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Description

2'-Cyano-5'-fluoroacetoanilide (hypothetical structure inferred from nomenclature) is an aromatic acetamide derivative featuring a cyano (-CN) group at the 2' position and a fluorine atom at the 5' position of the benzene ring. This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, where cyano and fluoro substituents are commonly employed to modulate bioactivity, metabolic stability, or binding affinity.

Properties

IUPAC Name

N-(2-cyano-5-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIMLWYMDFOLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-Fluoro-4'-hydroxyacetophenone (CAS 98619-07-9)

Structural Differences :

  • Replaces the cyano group at 2' with a hydroxyl (-OH) group.
  • Lacks the acetoanilide backbone (contains an acetophenone moiety instead).

Physicochemical Properties :

  • Molecular formula: C₈H₇FO₂ (MW 154.13 g/mol).
  • Functional groups: Fluorine (electron-withdrawing) and hydroxyl (electron-donating) substituents create distinct electronic effects compared to 2'-Cyano-5'-fluoroacetoanilide.
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)

Structural Differences :

  • Contains a methylamino-carbonyl group instead of the 5'-fluoro substituent.
  • Smaller molecular framework (C₅H₇N₃O₂ vs. inferred larger structure for the target compound).

Toxicological Data :

  • This contrasts with fluorinated analogs, where fluorine often reduces metabolic degradation and increases persistence .

Reactivity :

  • The cyano group in both compounds may confer electrophilicity, increasing reactivity toward nucleophiles. However, the absence of fluorine in this analog reduces steric and electronic effects at the 5' position .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2'-Cyano-5'-fluoroacetoanilide (hypo.) N/A Inferred C₉H₇FN₂O ~178.16 2'-CN, 5'-F Likely high lipophilicity, metabolic stability
2'-Fluoro-4'-hydroxyacetophenone 98619-07-9 C₈H₇FO₂ 154.13 2'-F, 4'-OH Polar, prone to oxidation
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ 141.13 Cyano, methylamino-carbonyl Uncharacterized toxicity, high reactivity

Research Findings and Implications

Metabolic Stability: Fluorine at the 5' position may block oxidative metabolism (common in aromatic rings), extending half-life relative to non-fluorinated analogs .

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